Boc-beta-methyl-DL-phenylalanine CAS 115132-19-9 properties
Boc-beta-methyl-DL-phenylalanine CAS 115132-19-9 properties
This guide provides a comprehensive technical analysis of Boc-
Boc- -methyl-DL-phenylalanine: The Conformational Architect
An In-Depth Technical Guide for Medicinal Chemists & Structural Biologists[1]
Executive Summary: The Science of Constraint
Boc-
For drug development professionals, this compound serves two primary functions:
-
Conformational Locking: It forces peptides into specific bioactive conformations (often favoring gauche- or trans rotamers), reducing the entropic penalty of receptor binding.
-
Proteolytic Shielding: The added steric bulk at the
-position hinders the approach of proteolytic enzymes (e.g., chymotrypsin), significantly extending the plasma half-life of therapeutic peptides.
Physicochemical Profile
| Property | Data |
| Chemical Name | N-(tert-Butoxycarbonyl)- |
| CAS Number | 115132-19-9 |
| Molecular Formula | |
| Molecular Weight | 279.33 g/mol |
| Stereochemistry | Racemic (DL) at |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in DCM, DMF, DMSO, MeOH; Insoluble in Water |
| Storage | 2–8°C, Desiccated (Hygroscopic) |
| Purity Standard |
Structural & Conformational Dynamics
The -Methyl Effect
In standard phenylalanine, the side chain has significant rotational freedom around the
Mechanism of Action:
-
Restriction: The
-methyl group destabilizes the gauche+ conformation, forcing the side chain into a rigid trans or gauche- orientation. -
Bioactivity: This locking mechanism is used to map receptor pockets. If a
-methyl analog retains high potency, it confirms the bioactive conformation of the native phenylalanine in that specific pocket.
Figure 1: The thermodynamic cascade of
Synthesis & Manufacturing Route
Note: As a Senior Scientist, understanding the impurity profile from synthesis is critical for troubleshooting.
The synthesis of CAS 115132-19-9 typically follows a modified malonic ester synthesis or alkylation of a glycine equivalent.[1]
-
Precursor: 1-Bromo-1-phenylethane (
-methylbenzyl bromide).[1] -
Nucleophile: Diethyl acetamidomalonate (glycine equivalent).
-
Alkylation: The enolate of the malonate attacks the benzylic position. Critical Step: This often requires reflux in ethanol with sodium ethoxide.
-
Hydrolysis & Decarboxylation: Acidic hydrolysis removes the esters and the acetyl group, followed by heat-induced decarboxylation to yield the free amino acid (
-methyl-DL-phenylalanine).[1] -
Boc Protection: Reaction with
(Di-tert-butyl dicarbonate) in basic conditions (NaOH/Dioxane) yields the final CAS 115132-19-9.[1]
Impurity Watch:
-
Unreacted Halide: Trace
-methylbenzyl bromide (lachrymator).[1] -
Di-Boc Species: Over-reaction at the nitrogen (check via HPLC).
Application in Solid-Phase Peptide Synthesis (SPPS)
The Steric Challenge
Coupling
Recommended Protocol: The "Power Coupling" Method
Use this protocol for coupling CAS 115132-19-9 to a resin-bound amine.[1]
Reagents:
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Essential to suppress racemization and catalyze the reaction.[1]
-
Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for highly acid-sensitive resins.
Step-by-Step Workflow:
-
Resin Preparation: Swell resin in DMF for 30 mins.
-
Activation (Pre-mix):
-
Dissolve Boc-
-Me-Phe-OH (3.0 eq) and HATU (2.9 eq) in minimum dry DMF.[1] -
Add HOAt (3.0 eq).
-
Add DIPEA (6.0 eq) immediately before adding to resin.
-
Color Change: Solution should turn yellow/orange.
-
-
Coupling:
-
Add activated mixture to resin.
-
Reaction Time: Shake for 2 to 4 hours (Standard AA is 45 mins).
-
Double Coupling: Recommended.[2] Drain and repeat with fresh reagents for 1 hour.
-
-
Monitoring: Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). Note: Steric hindrance may give false negatives; HPLC micro-cleavage is the gold standard verification.
Figure 2: Optimized SPPS workflow for sterically hindered
Therapeutic Implications & Case Studies
Case Study: Proteolytic Stability in Neuroactive Peptides
In the development of enkephalin analogs, replacing
Stereochemical Considerations
Since CAS 115132-19-9 is DL (Racemic) , the resulting peptide product will be a mixture of diastereomers.[1]
-
Research Use: Ideal for initial screening to see if either isomer improves activity.
-
Development Use: Once activity is confirmed, you must switch to the pure isomer (e.g., Boc-
-Me-L-Phe) to avoid regulatory issues with diastereomeric mixtures.[1]
References
-
Shenderovich, M. D., et al. (1996). "Conformational analysis of beta-methyl-para-nitrophenylalanine stereoisomers of cyclo[D-Pen2, D-Pen5]enkephalin."[1][3] Biopolymers. Link
- Hruby, V. J., et al. (1991). "Design of conformationally constrained amino acids and peptides." Biochemical Journal.
-
ChemicalBook. "N-(tert-Butoxycarbonyl)-L-phenylalanine Properties (Base Structure Reference)." Link
-
Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Link
-
ChemPep. "Fmoc Solid Phase Peptide Synthesis - Coupling Methods." Link
